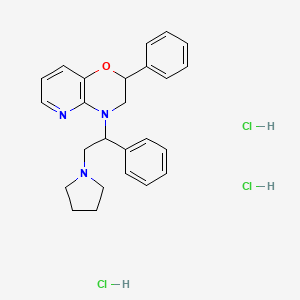
5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride is a complex organic compound that belongs to the hydantoin class. Hydantoins are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound is characterized by its unique structure, which includes a hydantoin core substituted with diphenyl groups and a piperazinyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride typically involves multiple steps. One common method includes the reaction of 5,5-diphenylhydantoin with 1-(2-hydroxypropyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Diphenylhydantoin: A simpler hydantoin derivative with known anticonvulsant properties.
3-(2-Hydroxyethyl)-5,5-diphenylhydantoin: Another hydantoin derivative with similar structural features.
1-(2-Hydroxypropyl)piperazine: A related compound used in the synthesis of various pharmaceuticals.
Uniqueness
5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in different fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
92084-81-6 |
|---|---|
Fórmula molecular |
C24H29ClN4O4 |
Peso molecular |
473.0 g/mol |
Nombre IUPAC |
3-[2-[4-(2-hydroxypropyl)piperazin-1-yl]-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C24H28N4O4.ClH/c1-18(29)16-26-12-14-27(15-13-26)21(30)17-28-22(31)24(25-23(28)32,19-8-4-2-5-9-19)20-10-6-3-7-11-20;/h2-11,18,29H,12-17H2,1H3,(H,25,32);1H |
Clave InChI |
IOXHKZAHSAIMFC-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCN(CC1)C(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



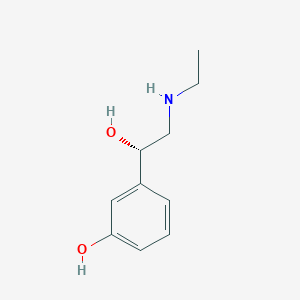
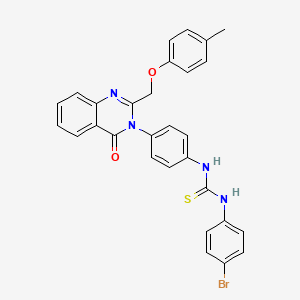
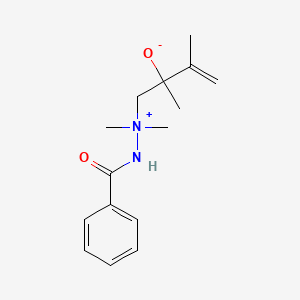
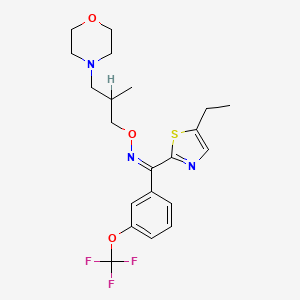
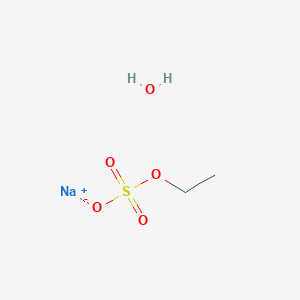

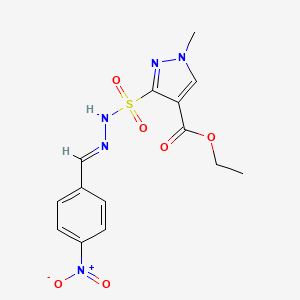
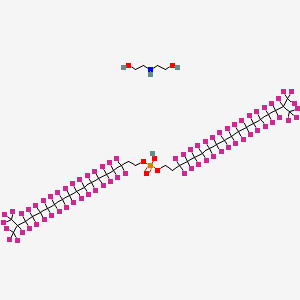

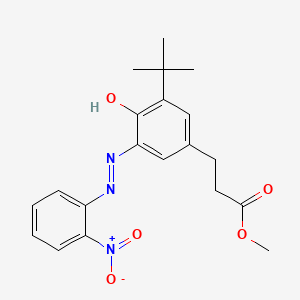
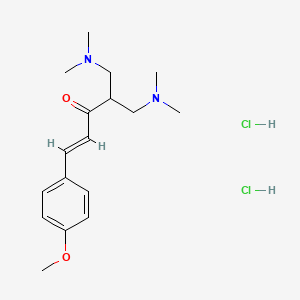
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
